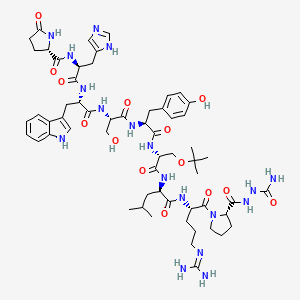

(D-Ser(tBu)6,D-Leu7,Azagly10)-LHRH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(D-Ser(tBu)6,D-Leu7,Azagly10)-LHRH is a synthetic peptide analogue of the naturally occurring luteinizing hormone-releasing hormone (LHRH). It is a decapeptide that has been widely studied for its potential applications in the medical and scientific fields. This peptide is synthesized using a solid-phase method, which involves the coupling of amino acid residues in a step-wise manner. It has been used to study the mechanism of action of LHRH, as well as its biochemical and physiological effects. It has also been used in laboratory experiments to study the advantages and limitations of the peptide. In

Applications De Recherche Scientifique

Cancer Treatment Research

(D-Ser(tBu)6,D-Leu7,Azagly10)-LHRH is an analogue of Luteinizing Hormone-Releasing Hormone (LHRH), which plays a pivotal role in the control of reproduction. In cancer treatment research, this compound is used to modulate the release of pituitary hormones like LH and FSH, which are crucial for the growth of certain hormone-sensitive tumors . By altering the hormonal landscape, researchers can study the effects on cancer cell proliferation and potentially develop targeted therapies.

Reproductive Health Studies

The compound’s ability to regulate the release of gonadotropins makes it a valuable tool in reproductive health studies. It can be used to investigate the underlying mechanisms of reproductive disorders and to develop treatments for conditions like endometriosis, polycystic ovary syndrome (PCOS), and infertility .

Neuroscience Research

LHRH analogues have been shown to have neuroprotective properties. Research in this field can explore the potential of (D-Ser(tBu)6,D-Leu7,Azagly10)-LHRH in protecting neuronal cells against degenerative diseases or injury, and in promoting neural regeneration .

Endocrinology and Metabolic Disease

In endocrinology, this LHRH analogue can be used to study the hormonal regulation of metabolism. It has applications in understanding diseases like diabetes and metabolic syndrome, where hormone levels play a significant role in disease progression .

Veterinary Medicine

This compound is not limited to human health; it also has applications in veterinary medicine. It can be used for controlling reproductive functions in animals, which is beneficial for breeding programs and managing population control in wildlife conservation efforts .

Drug Delivery Systems

The unique structure of (D-Ser(tBu)6,D-Leu7,Azagly10)-LHRH allows it to be used in the development of novel drug delivery systems. Researchers can attach therapeutic agents to the peptide, which can then target specific tissues or cells, improving the efficacy and reducing the side effects of treatments .

Aging Research

As an LHRH analogue, this compound can be used to study the effects of hormone levels on aging. Research in this area can lead to insights into how hormonal changes contribute to the aging process and the development of age-related diseases .

Chemical Biology and Proteomics

In chemical biology and proteomics, (D-Ser(tBu)6,D-Leu7,Azagly10)-LHRH can be used as a probe to study protein interactions and functions. It can help in mapping the complex pathways involved in cellular signaling and regulation .

Propriétés

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H84N18O14/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90)/t38-,39-,40+,41-,42-,43-,44-,45+,46-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCLNMBMMGCOAS-HZLKSCACSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H84N18O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1269.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(D-Ser(tBu)6,D-Leu7,Azagly10)-LHRH | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]urea, 95%, (99% ee)](/img/structure/B6337146.png)

![2-[(Cyclopropylmethyl)ethanimidoyl]phenol](/img/structure/B6337168.png)

![2,3,4,5,10,11-Hexahydro-3,3-dimethyl-11-[4-(1-methylethyl)phenyl]-1-oxo-1H-dibenzo[b,e][1,4]diazepine-7-carboxylic acid](/img/structure/B6337176.png)